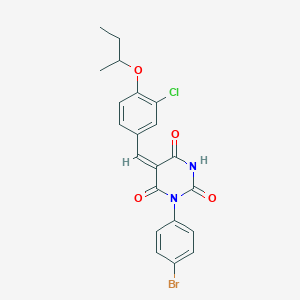![molecular formula C25H23N3O2 B5396831 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It was first synthesized in the 1990s and has since been used extensively in scientific research. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in the central nervous system.
Wirkmechanismus
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone acts as a competitive antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, the natural ligand of the receptor. This leads to a reduction in the excitatory neurotransmission mediated by the receptor, resulting in a decrease in synaptic plasticity and neuronal activity.
Biochemical and physiological effects:
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitatory postsynaptic currents in neurons, indicating a decrease in synaptic transmission. 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has also been shown to reduce the release of glutamate from presynaptic terminals, indicating a decrease in glutamate release. Additionally, 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for investigating the role of the receptor in various physiological and pathological processes. 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone is also relatively stable and can be easily synthesized in the laboratory.
However, there are also limitations to the use of 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone in lab experiments. It has been shown to have off-target effects on other receptors, such as the kainate receptor, which can confound the interpretation of results. Additionally, 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has poor solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
For the use of 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone include investigating the role of AMPA receptors in synaptic plasticity, learning and memory, and neurodegenerative diseases.
Synthesemethoden
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process. The first step involves the reaction between 2-amino-4-(dimethylamino)benzophenone and 2-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with ammonium acetate to form the quinazolinone ring. The final step involves the reaction of the quinazolinone intermediate with 4-(dimethylamino)styryl chloride to yield 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been widely used in scientific research to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of the AMPA receptor subtype, which is involved in synaptic plasticity and learning and memory. 2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-27(2)19-15-12-18(13-16-19)14-17-24-26-21-9-5-4-8-20(21)25(29)28(24)22-10-6-7-11-23(22)30-3/h4-17H,1-3H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZAFMIQOCMYHO-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)
![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)



![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B5396825.png)
![2-ethyl-7-(3-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5396828.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)